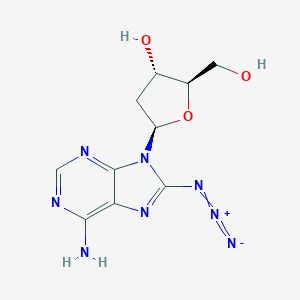

8-Azido-2'-deoxyadenosine

描述

Contextualization of Photoaffinity Labeling in Chemical Biology

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands, such as drugs or natural molecules, on their protein targets. nih.govrsc.org The core principle of PAL involves a "photoprobe," a molecule that is a close structural mimic of the ligand of interest but with two key additions: a photoreactive group and a reporter tag (like biotin (B1667282) for enrichment). portlandpress.comresearchgate.net When this photoprobe binds to its target protein, it is irradiated with light of a specific wavelength. This activates the photoreactive group, causing it to form a highly reactive intermediate that covalently bonds to the protein in close proximity. portlandpress.comresearchgate.net The reporter tag then allows for the isolation and identification of the labeled protein, often through mass spectrometry. nih.gov This method has been instrumental in profiling a wide array of molecular interactions, including those involving drugs, lipids, metabolites, and cofactors. nih.govrsc.org

Historically, photoreactive groups like benzophenones and aryl azides were common, but diazirines have become increasingly popular due to their small size and rapid reaction upon activation with UV light (typically 365 nm), which minimizes non-specific labeling and damage to biological systems. portlandpress.com

Significance of Nucleoside Analogs as Biochemical Probes

Nucleoside analogs, which are structurally similar to the building blocks of DNA and RNA, are invaluable tools in biochemistry and molecular biology. nih.gov They serve a dual purpose: as therapeutic agents and as probes to investigate the mechanisms of enzymes, particularly DNA and RNA polymerases. nih.gov Many antiviral and anticancer drugs are nucleoside analogs that, once incorporated into DNA or RNA, can inhibit replication or trigger cell death. nih.govmedchemexpress.com

As biochemical probes, these analogs allow researchers to study enzymatic processes with great precision. cancer.gov For instance, fluorescent nucleoside analogs can be incorporated into DNA to monitor conformational changes and interactions in real-time. cancer.gov By modifying the sugar or the base of the nucleoside, scientists can dissect the specific requirements of an enzyme for substrate recognition and processing. nih.gov These studies are not only fundamental to understanding basic biological processes but can also guide the development of new therapeutic agents. nih.gov

Overview of 8-Azido-2'-deoxyadenosine as a Photoactive Analog

This compound is a synthetically produced purine (B94841) nucleoside analog where an azido (B1232118) group (-N3) is attached to the 8th position of the adenine (B156593) base. ontosight.aiclearsynth.com This seemingly small modification has profound implications for its use in research. The azido group is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently cross-link to nearby molecules, particularly amino acid residues in proteins. nih.govoup.com

This property makes this compound an excellent photoaffinity label for studying DNA-protein interactions. nih.govoup.com Its triphosphate form, 8-azido-dATP, can be incorporated into DNA by various DNA polymerases. tandfonline.comnih.gov Once part of a DNA strand, it can be used to "capture" proteins that bind to that specific site on the DNA. nih.govnih.gov This allows for the precise identification of proteins that interact with particular DNA sequences and even the mapping of the specific amino acids involved in the interaction. nih.gov

For example, research has shown that 8-azido-dATP is an efficient substrate for the enzyme terminal deoxynucleotidyl transferase, allowing researchers to probe the enzyme's nucleotide-binding site. nih.govacs.org Furthermore, its incorporation into plasmid DNA has enabled the study of interactions between the Tet repressor protein and its operator DNA sequence. nih.gov

| Property | Description | Reference |

| Chemical Formula | C10H12N8O3 | clearsynth.combiosynth.combiosynth.com |

| Molecular Weight | 292.25 g/mol | clearsynth.combiosynth.combiosynth.com |

| Key Functional Group | Azido group (-N3) at the 8-position of the adenine base | ontosight.ai |

| Photoreactivity | Upon UV irradiation, forms a reactive nitrene intermediate capable of covalent cross-linking | nih.govoup.com |

| Primary Application | Photoaffinity labeling to study DNA-protein interactions | nih.govoup.com |

The versatility of this compound and its triphosphate derivative continues to make them indispensable tools in the field of chemical biology, providing valuable insights into the fundamental processes of life at the molecular level.

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(20)5(2-19)21-6/h3-6,19-20H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYYTRHMNNPRNR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Azido 2 Deoxyadenosine and Its Phosphorylated Derivatives

Chemical Synthesis Routes from Precursor Compounds

The chemical synthesis of 8-azido-2'-deoxyadenosine and its derivatives typically begins with a precursor, 2'-deoxyadenosine (B1664071), which undergoes a series of reactions to introduce the azido (B1232118) group at the C8 position of the purine (B94841) ring.

Bromination and Azidation Pathways for 8-Substituted Adenosine (B11128) Derivatives

A common and effective method for synthesizing this compound involves a two-step process: bromination followed by azidation. csic.esresearchgate.net The initial step is the electrophilic substitution of a bromine atom at the C8 position of 2'-deoxyadenosine (dA). This is often achieved by reacting dA with bromine in an aqueous sodium acetate (B1210297) solution or another suitable buffer. researchgate.netresearchgate.net The resulting compound is 8-bromo-2'-deoxyadenosine (B120125) (8-Br-dA). nih.govbiosynth.commedchemexpress.com This intermediate is a key precursor for various 8-substituted adenosine analogs. medchemexpress.com

The subsequent step is the nucleophilic displacement of the bromine atom with an azide (B81097) group. csic.es This is typically accomplished by treating 8-bromo-2'-deoxyadenosine with an azide salt, such as lithium azide or sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). nih.govresearchgate.net The reaction conditions, such as temperature, can be optimized to ensure efficient conversion to this compound. researchgate.net

An interesting aspect of this pathway is the unexpected conversion of this compound to 8-amino-2'-deoxyadenosine (B77079) when treated with aqueous ammonia (B1221849) or primary and secondary amines. csic.esnih.gov This reaction provides a convenient method for the synthesis of 8-aminoadenine derivatives. csic.es

Modification of Protected Nucleosides

In many synthetic strategies, particularly for the creation of oligonucleotides containing modified bases, protecting groups are employed to prevent unwanted side reactions at the reactive sites of the nucleoside. nih.govmdpi.com For the synthesis of oligonucleotides containing this compound, a common approach is to use a protected phosphoramidite (B1245037) derivative of 8-bromo-2'-deoxyadenosine. researchgate.netnih.gov

The synthesis of this phosphoramidite involves several steps. First, the exocyclic amino group of 8-bromo-2'-deoxyadenosine is protected, for instance, with a dimethylformamidine (dmf) group. researchgate.netresearchgate.net Subsequently, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. Finally, the 3'-hydroxyl group is phosphitylated to introduce the phosphoramidite moiety. researchgate.net This protected 8-bromo-2'-deoxyadenosine phosphoramidite can then be used in automated solid-phase DNA synthesis. nih.gov After the oligonucleotide has been assembled, the bromo group is converted to the azido group by treatment with lithium azide in DMF. nih.gov The protecting groups are then removed under mild conditions, such as with concentrated ammonia at room temperature, to yield the final oligonucleotide containing this compound. nih.gov

Synthesis of this compound 5'-Triphosphate (8-Azido-dATP)

The triphosphate form, This compound-5'-triphosphate (B49991) (8-azido-dATP), is the substrate for DNA polymerases, enabling its enzymatic incorporation into DNA. nih.govnih.gov The synthesis of 8-azido-dATP can be achieved through the phosphorylation of this compound. One established method involves a one-pot reaction using phosphoryl chloride and pyrophosphate in a trialkylphosphate solvent. fiu.edu

Another approach involves the phosphorylation of unprotected this compound. tandfonline.com The synthesis and characterization of this photoreactive dATP analog have been described, with its identity confirmed by various spectroscopic methods, including thin-layer chromatography, UV spectroscopy, proton resonance spectroscopy, and infrared spectroscopy. nih.govnih.gov The photolytic properties of 8-azido-dATP upon UV irradiation have also been studied, highlighting its utility as a photoaffinity labeling reagent. nih.gov

Table 1: Key Reagents and Conditions for the Synthesis of 8-Azido-dATP

| Step | Precursor | Reagents | Solvent | Key Conditions | Product |

| Bromination | 2'-deoxyadenosine | Bromine | Aqueous Sodium Acetate | Room Temperature | 8-Bromo-2'-deoxyadenosine |

| Azidation | 8-Bromo-2'-deoxyadenosine | Lithium Azide | Dimethylformamide (DMF) | Elevated Temperature | This compound |

| Phosphorylation | This compound | Phosphoryl chloride, Pyrophosphate | Trialkylphosphate | One-pot reaction | This compound-5'-triphosphate |

Synthesis of Thio-Substituted Azido-deoxyadenosine Derivatives

For certain applications, thio-substituted analogs of 8-azido-dATP are of interest. The synthesis of this compound-5'-O-(1-thiotriphosphate) has been reported. tandfonline.comtandfonline.com This synthesis involves the phosphorylation of unprotected this compound using thiophosphoryl chloride and bis(tri-n-butylammonium) pyrophosphate. tandfonline.comtandfonline.com Notably, protection of the 6-amino group of the nucleobase is not required for this reaction. tandfonline.comtandfonline.com The resulting product is a photoreactive dATP analog that can be incorporated into DNA by polymerases like T7 DNA polymerase. tandfonline.comtandfonline.com

Enzymatic Incorporation into Nucleic Acids

The utility of 8-azido-dATP as a molecular probe relies on its ability to be incorporated into DNA by DNA polymerases. This process is governed by the substrate specificity of the polymerase.

Substrate Specificity of DNA Polymerases for 8-Azido-dATP

Several DNA polymerases have been shown to accept 8-azido-dATP as a substrate. For instance, T7 DNA polymerase can incorporate this compound-5'-O-(1-thiotriphosphate) into plasmid DNA. tandfonline.comtandfonline.com The incorporation of 8-azido-dATP into DNA containing the tet operator sequence has been demonstrated using nick translation. nih.govnih.gov

However, the efficiency of incorporation can be influenced by the C8-substituent. The syn conformation adopted by 8-substituted purines can sometimes hinder their extensive incorporation by polymerases, which typically prefer the anti conformation of natural dNTPs. oup.com Despite this, 8-azido-dATP has been successfully used in various studies. For example, it has been used for photoaffinity labeling to map the dNTP binding site of rat DNA polymerase β. acs.org Studies have also shown that family B polymerases, such as Vent(exo-), tend to have broader substrate specificities for modified pyrimidine (B1678525) nucleotides compared to family A polymerases, a trend that may extend to modified purine nucleotides as well. semanticscholar.org

The ability of DNA polymerases to incorporate modified nucleotides like 8-azido-dATP is crucial for techniques such as photoaffinity labeling, which is used to investigate the intricate interactions between DNA and proteins. nih.govnih.gov

Methods for Site-Specific Integration into Oligonucleotides

The site-specific incorporation of modified nucleosides like this compound into oligonucleotides is crucial for a variety of applications in chemical biology and diagnostics, particularly for studying nucleic acid-protein interactions through photocrosslinking. researchgate.netresearchgate.net The azido group at the C8 position of the purine ring serves as a photoaffinity label; upon UV irradiation, it forms a highly reactive nitrene that can covalently bind to nearby amino acid residues in a protein. tandfonline.com Two predominant strategies have been developed for the precise placement of this compound within a DNA sequence: the post-synthetic modification of a precursor-containing oligonucleotide and the direct incorporation of a modified phosphoramidite building block during automated solid-phase synthesis. researchgate.netmdpi.com

Strategies for Oligonucleotide Synthesis with this compound

The synthesis of oligonucleotides containing this compound requires specialized chemical strategies to accommodate the reactive nature of the azido group. The choice of strategy depends on factors such as the stability of the azido moiety under the conditions of oligonucleotide synthesis and deprotection. The two primary approaches are post-synthetic modification and the use of phosphoramidite chemistry for direct incorporation. researchgate.netmdpi.com

Post-Synthetic Modification Approaches

Post-synthetic modification is a powerful strategy that involves first synthesizing an oligonucleotide containing a stable, precursor nucleoside at the desired position. researchgate.net Following the assembly and purification of the oligonucleotide, the precursor is chemically converted into the final this compound. This approach circumvents the potential degradation of the target modification during the harsh conditions of automated DNA synthesis.

A common precursor for this method is 8-bromo-2'-deoxyadenosine. researchgate.net The synthesis begins with the incorporation of the corresponding 8-bromo-2'-deoxyadenosine phosphoramidite into the oligonucleotide sequence using standard solid-phase synthesis protocols. After the full-length oligonucleotide is assembled, cleaved from the solid support, and deprotected, it is treated with an azide salt, such as lithium azide (LiN₃) or sodium azide (NaN₃), typically in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov This results in a nucleophilic aromatic substitution reaction, where the bromide at the C8 position is displaced by the azide ion to yield the desired this compound-containing oligonucleotide. researchgate.net

The deprotection of oligonucleotides carrying these azidonucleosides is typically performed with concentrated ammonia at room temperature to avoid degradation. researchgate.netnih.gov Studies have shown that this compound is relatively stable under these mild deprotection conditions, although it can be converted to 8-amino-2'-deoxyadenosine upon prolonged heating in ammonia. researchgate.netcsic.es

Another post-synthetic modification strategy involves "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comidtdna.com While this is more commonly used to attach larger molecules to an azide- or alkyne-modified oligonucleotide, the underlying principle of modifying the oligonucleotide after synthesis is the same. idtdna.comacs.org

Table 1: Post-Synthetic Conversion of 8-Bromo- to this compound in Oligonucleotides

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1. Oligonucleotide Synthesis | 8-Bromo-2'-deoxyadenosine phosphoramidite | Incorporation of the precursor nucleoside into the DNA chain. | researchgate.net |

| 2. Cleavage & Deprotection | Concentrated ammonia, room temperature | Removal of protecting groups from the oligonucleotide. | researchgate.netnih.gov |

Phosphoramidite Chemistry for Direct Incorporation

The direct incorporation method relies on the synthesis of a phosphoramidite derivative of this compound itself. However, the potential instability of the azido group to the reagents used in standard oligonucleotide synthesis cycles makes this approach challenging. researchgate.net Therefore, a more common and robust strategy involves the use of a stable precursor phosphoramidite, which is then converted to the azido form post-synthesis, as described in the previous section.

The most widely used precursor for this "direct incorporation followed by conversion" method is the phosphoramidite of 8-bromo-2'-deoxyadenosine. researchgate.netresearchgate.net The synthesis of this key building block starts with the bromination of 2'-deoxyadenosine. researchgate.netcsic.es The exocyclic amino group of 8-bromo-2'-deoxyadenosine is then protected, often with a dimethylformamidine (dmf) group. researchgate.netresearchgate.net Subsequently, a dimethoxytrityl (DMT) group is added to the 5'-hydroxyl position. The final step is the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer. researchgate.netresearchgate.net This protected 8-bromo-2'-deoxyadenosine phosphoramidite can then be used directly in automated DNA synthesizers. researchgate.netresearchgate.net

Once the oligonucleotide containing the 8-bromo-2'-deoxyadenosine is assembled, the conversion to the 8-azido derivative is carried out post-synthetically as detailed in section 2.3.1. researchgate.netnih.gov This combination of using a stable phosphoramidite precursor for direct incorporation followed by a post-synthetic conversion provides a reliable and efficient method for producing oligonucleotides with site-specifically placed this compound residues. researchgate.net

Table 2: Synthesis of 8-Bromo-2'-deoxyadenosine Phosphoramidite Precursor

| Starting Material | Reaction Step | Reagents | Product | Reference |

|---|---|---|---|---|

| 2'-Deoxyadenosine | Bromination | Bromine in aqueous sodium acetate | 8-Bromo-2'-deoxyadenosine | researchgate.netresearchgate.net |

| 8-Bromo-2'-deoxyadenosine | Amine Protection | N,N-Dimethylformamide dimethyl acetal | N⁶-(dimethylformamidine)-8-bromo-2'-deoxyadenosine | researchgate.netresearchgate.net |

| Protected Nucleoside | 5'-Hydroxyl Protection | Dimethoxytrityl (DMT) chloride in pyridine | 5'-O-DMT-N⁶-(dmf)-8-bromo-2'-deoxyadenosine | researchgate.netresearchgate.net |

Mechanistic Basis of Photoaffinity Labeling with 8 Azido 2 Deoxyadenosine

Photochemical Activation of the Azido (B1232118) Moiety

The core of photoaffinity labeling with 8-azido-2'-deoxyadenosine lies in the light-induced transformation of the chemically stable azido group into a highly reactive species. nih.govmdpi.com The azido moiety is relatively inert in the dark, allowing the molecule to be incorporated into a biological system and bind to its target without premature reactions. researchgate.net

Upon irradiation with ultraviolet (UV) light, typically at wavelengths around 300 nm or higher, the aryl azide (B81097) absorbs energy. acs.orgnih.gov This absorption of photons excites the azido group, leading to the rapid elimination of a molecule of dinitrogen (N₂). The loss of N₂ is an energetically favorable process that results in the formation of a highly unstable and reactive electron-deficient species known as a nitrene. mdpi.comresearchgate.net This singlet nitrene is the primary reactive intermediate responsible for the subsequent crosslinking reaction. The nitrene can then undergo further reactions, including intersystem crossing to a more stable triplet state or direct insertion into covalent bonds.

The activation process can be summarized as follows:

R-N₃ (Aryl azide) + hv (UV light) → [R-N₃] (Excited state) → R-N: (Nitrene) + N₂*

This photochemical activation is the critical first step that "switches on" the reactivity of the probe precisely when desired, providing temporal control over the crosslinking experiment.

Principles of Covalent Crosslinking to Biomolecules

Once generated, the nitrene intermediate is extremely reactive and can readily form a stable covalent bond with nearby molecules. researchgate.net This process, known as photocrosslinking, effectively "traps" the transient, non-covalent interactions between the photoaffinity probe and its binding partner, such as a protein. researchgate.net

The high reactivity of the nitrene allows it to participate in a variety of chemical reactions with components of biomolecules, most notably the amino acid residues of proteins. mdpi.com Nitrenes can insert into C-H, N-H, and O-H bonds, which are abundant in proteins. This broad reactivity ensures that a covalent linkage can be formed with a wide range of amino acid side chains within the binding pocket. mdpi.com The result is a permanent, covalent bond between the this compound probe (and by extension, the DNA or RNA it's incorporated into) and the target protein. nih.gov This stable DNA-protein adduct can then be isolated and analyzed to identify the specific protein that was interacting with the nucleic acid. nih.govnih.gov

Factors Influencing Photocrosslinking Efficiency and Specificity

The success of a photoaffinity labeling experiment depends on both the efficiency (the yield of crosslinked product) and the specificity (the labeling of the intended target over non-specific binders). Several factors influence these outcomes:

Reactivity of the Nitrene: The intrinsic reactivity of the generated nitrene is a primary determinant of efficiency. Highly reactive nitrenes will more readily form covalent bonds, leading to higher crosslinking yields. mdpi.com

Lifetime of the Reactive Intermediate: The nitrene must exist long enough to react with the target molecule. If the nitrene is quenched by the solvent or rearranges into a less reactive species too quickly, the crosslinking efficiency will be low.

Binding Affinity and Specificity of the Probe: The probe must first bind to the target site with sufficient affinity and specificity. If the probe does not bind preferentially to the intended target, non-specific crosslinking to other molecules will occur, reducing the specificity of the experiment.

Local Environment of the Binding Site: The chemical nature of the amino acid residues in the binding pocket can influence the reaction. The presence of highly reactive residues can enhance crosslinking efficiency.

UV Irradiation Conditions: The wavelength, intensity, and duration of UV exposure must be optimized. Insufficient irradiation will result in low activation of the azido group, while excessive irradiation can cause damage to the biomolecules themselves, leading to non-specific crosslinking and artifacts. acs.org

| Factor | Influence on Photocrosslinking |

| Nitrene Reactivity | Higher reactivity leads to a greater probability of covalent bond formation. |

| Probe Binding Affinity | High affinity for the target site ensures the probe is localized for specific crosslinking. |

| Binding Site Residues | The chemical nature of nearby amino acids can facilitate or hinder the crosslinking reaction. |

| UV Exposure | Wavelength and duration must be controlled to activate the probe without damaging the biological sample. |

Comparative Analysis of Azido Group Placement (e.g., C8 vs. C2) in Photoaffinity Probes

The position of the azido group on the purine (B94841) ring has a significant impact on the conformation of the nucleoside and, consequently, its interactions with target biomolecules. nih.gov

C8-Substitution (e.g., this compound): The bulky azido group at the C8 position creates steric hindrance with the sugar moiety. This forces the nucleoside to adopt a syn conformation, where the purine base is rotated over the sugar ring. nih.gov This specific conformation can be crucial for binding to proteins that recognize or induce a syn geometry in their substrates.

C2-Substitution (e.g., 2-Azido-2'-deoxyadenosine): In contrast, placing the azido group at the C2 position does not impose the same steric constraints. As a result, C2-substituted purine nucleosides predominantly adopt the more common anti conformation, which is the standard conformation for nucleotides in B-form DNA. nih.gov

This fundamental difference in conformational preference means that C8- and C2-azido probes are suited for investigating different types of molecular interactions. A C8-azido probe is ideal for identifying proteins that bind to DNA in a syn conformation, while a C2-azido probe would be more appropriate for probing interactions that occur within a standard anti conformational context. nih.gov The choice between these probes, therefore, allows researchers to explore the specific three-dimensional architecture of nucleic acid-protein complexes. nih.govresearchgate.net

| Probe | Azido Position | Predominant Conformation | Primary Application |

| This compound | C8 | syn | Probing interactions involving a syn nucleotide conformation. |

| 2-Azido-2'-deoxyadenosine | C2 | anti | Investigating interactions within a standard anti nucleotide conformation. |

Applications of 8 Azido 2 Deoxyadenosine in Investigating Protein Nucleic Acid Interactions

Probing DNA-Protein Binding Sites

Photoaffinity labeling with 8-azido-2'-deoxyadenosine incorporated into DNA strands is a powerful strategy for mapping the binding interfaces of DNA-binding proteins. researchgate.net By strategically placing the photo-reactive nucleoside at specific positions within a DNA sequence, researchers can pinpoint the exact locations of protein contact.

A key application of this technique is the identification of the specific amino acid residues that form the DNA binding pocket. After UV-induced crosslinking between the this compound-containing DNA and the target protein, the resulting covalent complex can be isolated and subjected to proteolytic digestion and protein sequencing. This process reveals the identity of the amino acid that was in immediate proximity to the photoreactive nucleoside.

For instance, this method was successfully used to probe the DNA contacts of the NF-kappa B p50 homodimer. nih.gov By introducing this compound into a consensus DNA binding site, researchers identified Lysine 244 (K244) in the C-terminal half of the Rel homology region as a crosslinked residue. nih.gov Further mutational analysis confirmed that K244 is crucial for the protein's DNA-binding activity. nih.gov In a different study, Lysine 181 (Lys181) of the Escherichia coli transcription termination factor Rho was identified as the specific site of covalent modification by the ATP analog, 8-azido-ATP. nih.gov

| Protein | Identified Residue | Method | Reference |

| NF-kappa B p50 Homodimer | Lysine 244 (K244) | Photoaffinity labeling with this compound-DNA | nih.gov |

| E. coli Rho Factor | Lysine 181 (Lys181) | Photoaffinity labeling with 8-azido-ATP | nih.gov |

The positioning of the azido (B1232118) group at the C8 position of the adenine (B156593) base makes this compound particularly well-suited for probing interactions within the major groove of the DNA double helix. oup.com When this analog is incorporated into a DNA duplex, the photoreactive azide (B81097) group protrudes into the major groove. This allows for the selective labeling of protein domains or specific amino acid residues that make direct contact within this groove, providing valuable structural information about the orientation and binding mode of the protein.

Transcription factors are critical regulators of gene expression, and understanding their interaction with DNA is fundamental. The NF-kappa B family of transcription factors, which plays a key role in immune responses, has been a subject of such investigations. nih.govnih.gov In a study using a novel photoaffinity labeling procedure, this compound was incorporated into a specific DNA binding site for the p50 homodimer of NF-kappa B. nih.gov Upon UV irradiation, the modified DNA efficiently crosslinked to the p50 protein. nih.gov The identification of the crosslinked residue as K244 provided evidence that the DNA-binding domain of this protein extends further towards the carboxy-terminus than previously thought and that this residue likely interacts with a phosphate (B84403) moiety of the DNA backbone. nih.gov Another transcription-related protein, the E. coli Rho termination factor, was also studied using 8-azido-ATP, revealing that modification of a single subunit at Lys181 is sufficient to inactivate the entire hexameric protein. nih.gov

Elucidation of DNA Polymerase Interactions and Mechanisms

The triphosphate form, 8-azido-dATP, serves as a photoaffinity analog of dATP, enabling researchers to probe the active sites of DNA polymerases and other nucleotide-binding enzymes. nih.govacs.org These studies provide insights into the structure of the nucleotide-binding pocket and the kinetics of substrate binding and incorporation.

Photoaffinity labeling with 8-azido-dATP has been instrumental in characterizing the dNTP-binding sites of various polymerases. For example, it was used to probe the active site of terminal deoxynucleotidyl transferase. nih.gov Photolabeling experiments with [γ-32P]-8-azido-dATP showed that both the alpha and beta polypeptides of the enzyme were labeled, suggesting the nucleotide-binding domain is formed by components from both subunits. nih.gov

Similarly, studies on rat DNA polymerase β used 8-azido-ATP to map the dNTP binding pocket. acs.orgnih.gov Through a combination of photoaffinity labeling and controlled proteolysis, researchers demonstrated that three distinct regions of the polymerase combine to form the binding site: residues 4-40 of the 8 kDa domain, residues 142-206 of the 10 kDa subdomain, and residues 263-280 of the 12 kDa subdomain. nih.gov The Klenow fragment of E. coli DNA polymerase I has also been identified as a target for photolabeling by 8-azido-dATP, aiding in the investigation of the enzyme's topology around the dNTP binding site. acs.org

Kinetic analyses reveal how tightly an enzyme binds its substrate and how efficiently it performs its catalytic function. 8-azido-dATP has been shown to be an effective substrate for several polymerases, allowing for the determination of key kinetic parameters.

In studies with terminal deoxynucleotidyl transferase, the Mg2+ form of 8-azido-dATP was found to be an efficient substrate with a Michaelis constant (Km) of 53 μM. nih.gov The apparent dissociation constant (Kd) for the photo-inactivated enzyme was approximately 38 μM. nih.gov For the E. coli transcription termination factor Rho, 8-azido-ATP was shown to be a substrate with a Km of 18 μM and a maximal velocity (Vmax) that was 5% that of ATP. nih.gov The dissociation constant (KD) for its binding to Rho was 100 μM. nih.gov For the Klenow fragment, the concentration for 50% inhibition (IC50) of photoincorporation of 8-azido-dATP was 35 μM, a value similar to the Kd for dATP binding to the free enzyme. acs.org

| Enzyme | Analog | Kinetic Parameter | Value | Reference |

| Terminal deoxynucleotidyl transferase | 8-azido-dATP | K_m | 53 μM | nih.gov |

| Terminal deoxynucleotidyl transferase | 8-azido-dATP | Apparent K_d | ~38 μM | nih.gov |

| E. coli Rho Factor | 8-azido-ATP | K_m | 18 μM | nih.gov |

| E. coli Rho Factor | 8-azido-ATP | K_D | 100 μM | nih.gov |

| DNA Polymerase I (Klenow Fragment) | 8-azido-dATP | IC_50 | 35 μM | acs.org |

Inhibition Mechanisms via Photoincorporation

The utility of this compound and its triphosphate form, 8-azido-dATP, as a tool for inhibiting protein function stems from its ability to be incorporated into a protein's active site and then permanently cross-linked through photoactivation. This process, known as photoaffinity labeling, provides a powerful method for identifying and characterizing substrate binding sites and inhibiting enzyme activity.

Upon irradiation with ultraviolet (UV) light, the azido group (-N₃) on the purine (B94841) base of this compound is converted into a highly reactive nitrene radical. nih.govnih.gov This nitrene can then form a stable, covalent bond with nearby amino acid residues within the protein's binding pocket. nih.gov This irreversible binding effectively inactivates the protein, allowing researchers to study the consequences of targeted enzyme inhibition.

A notable example is the study of the Klenow fragment of E. coli DNA polymerase I. The half-maximal inhibitory concentration (IC₅₀) for the photoincorporation of 8-azido-dATP into the Klenow fragment was determined to be 35 μM. acs.org This value is proximate to the dissociation constant (Kd) for dATP binding to the free enzyme, indicating that the analog effectively competes with the natural substrate. acs.org However, this concentration is more than ten times higher than the Michaelis constant (Km) for dATP binding to the enzyme-template-primer complex, suggesting a difference in binding affinity depending on the enzyme's state. acs.org

Similarly, 8-azido derivatives have been employed to inactivate other enzymes. 8-Azidoadenosine (B559645) has been shown to inactivate S-adenosylhomocysteine hydrolase, with the rate of inactivation significantly increased by periodate (B1199274) oxidation of the ribose moiety. core.ac.uk Furthermore, 8-azido-ATP has been used as a photoaffinity label for ATP synthase, where it acts as a substrate and, upon photo-irradiation, covalently binds to and inhibits the enzyme. nih.gov Studies with ATP synthase revealed that the covalently bound inhibitor leads to a proportional decrease in ATP hydrolysis activity. nih.gov The labeling occurred predominantly on the β subunits of the F1 domain, with some labeling on the α subunits, suggesting the binding site is located at an interface between these subunits. nih.gov

Table 1: Examples of Enzyme Inhibition by 8-Azido-Adenosine Derivatives via Photoincorporation

| Enzyme | 8-Azido Derivative Used | Key Finding | Reference |

|---|---|---|---|

| DNA Polymerase I (Klenow Fragment) | 8-azido-dATP | IC₅₀ for photoincorporation is 35 μM. | acs.org |

| S-Adenosylhomocysteine Hydrolase | 8-Azidoadenosine | Inactivates the enzyme, with the rate enhanced by periodate oxidation. | core.ac.uk |

| ATP Synthase | 8-azido-ATP | Acts as a substrate and covalently inhibits the enzyme upon UV irradiation. Binds mainly to β subunits. | nih.gov |

| ADP-Glucose Synthetase | 8-azido-adenosine 5'-monophosphate | Used for covalent modification of the inhibitor binding site. | acs.org |

Investigation of Nucleic Acid-Protein Complex Dynamics

The ability to introduce a photoreactive group at a specific position within a DNA strand makes this compound an invaluable probe for studying the intricate and transient dynamics of nucleic acid-protein interactions. researchgate.netresearchgate.net By incorporating this analog into synthetic oligonucleotides, researchers can "freeze" the interaction between a DNA molecule and its binding protein at a specific moment, allowing for detailed characterization of the complex. researchgate.net

The methodology involves synthesizing a DNA probe containing this compound at a defined location. nih.govresearchgate.net This modified DNA is then incubated with the target protein to allow for the formation of the nucleic acid-protein complex. Subsequent exposure to UV light activates the azido group, causing it to cross-link to the protein at the site of interaction. nih.gov The resulting covalent bond stabilizes the complex, which can then be analyzed using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A shift in the migration of the DNA, corresponding to the higher molecular weight of the cross-linked DNA-protein adduct, confirms the interaction. nih.gov

This technique has been successfully applied to investigate the interaction between the Tet repressor protein and its operator DNA sequence. nih.gov Researchers synthesized This compound-5'-triphosphate (B49991) and incorporated it into DNA containing the tet operator sequence. nih.gov Upon UV irradiation, the photoreactive DNA successfully cross-linked to the Tet repressor, demonstrating the utility of this method for mapping close contacts within a DNA-protein complex. nih.gov Because the photoreactive group is directly attached to the purine base, it is particularly useful for probing interactions within the major groove of the DNA helix. nih.gov

The development of methods for the chemical synthesis of oligonucleotides containing this compound has been a key enabler for these studies. researchgate.netnih.gov These synthetic advancements allow for the precise placement of the photoreactive nucleoside at any desired position within an oligonucleotide, providing a high degree of control for mapping specific contact points between the nucleic acid and its associated protein. researchgate.net

Table 2: Studies of Nucleic Acid-Protein Complex Dynamics Using this compound

| System Studied | Methodology | Key Outcome | Reference |

|---|---|---|---|

| Tet Repressor-Operator DNA Interaction | Incorporation of 8-azido-dATP into tet operator DNA followed by UV cross-linking. | Demonstrated photocrosslinking of the repressor protein to the operator DNA, identified by reduced migration in SDS-PAGE. | nih.gov |

| General DNA-Binding Proteins | Chemical synthesis of oligonucleotides containing this compound at defined positions. | Enabled the preparation of photoreactive DNA probes for cross-linking experiments with various DNA binding proteins. | researchgate.netresearchgate.net |

| Probing DNA Major Groove Contacts | Use of this compound as a photoreactive purine analog. | Highlighted its suitability for studying very close contacts between proteins and the major groove of DNA. | nih.gov |

Applications in Enzyme and Receptor Binding Site Characterization

Mapping Nucleotide Binding Domains of Various Enzymes

The ability to covalently link 8-azido-adenosine analogs to nucleotide-binding proteins has provided detailed insights into the active sites of numerous enzymes.

8-Azido-2'-deoxyadenosine 5'-triphosphate (8-azido-dATP) has been effectively used to probe the nucleotide-binding site of Terminal Deoxynucleotidyl Transferase (TdT), a unique DNA polymerase that does not require a template. Studies have shown that the Mg2+ form of 8-azido-dATP acts as an efficient substrate for TdT. nih.gov UV irradiation of the enzyme in the presence of 8-azido-dATP leads to a loss of enzyme activity, indicating covalent modification within the active site. nih.gov

Kinetic analyses revealed that the inhibition of TdT by photoincorporation of 8-azido-dATP is significant, with an apparent dissociation constant (Kd) of approximately 38 µM. nih.gov The natural substrate, dATP, can protect the enzyme from this photoinactivation, confirming that the labeling occurs at the nucleotide-binding site. nih.gov Interestingly, both the alpha and beta polypeptides of TdT are photolabeled, suggesting that the nucleotide-binding domain is a composite structure involving both subunits. nih.gov

Table 1: Kinetic Parameters of 8-azido-dATP with Terminal Deoxynucleotidyl Transferase

| Parameter | Value | Reference |

|---|---|---|

| K_m (as substrate) | 53 µM | nih.gov |

| K_d (apparent, for photoinactivation) | ~38 µM | nih.gov |

Photoaffinity labeling with 8-azido-ATP has been a key technique for identifying and characterizing ATP-binding sites in various proteins, including those involved in nucleotide transport. For instance, studies on beef-heart mitochondrial F1-ATPase have utilized 8-azido-ATP and 8-azido-ADP to determine the number and location of adenine (B156593) nucleotide-binding sites. pnas.org These experiments revealed that F1-ATPase has at least six binding sites for adenine nucleotides. pnas.org The labeling pattern on the alpha and beta subunits was dependent on the presence of Mg2+, indicating different binding conformations. pnas.org Furthermore, 8-azido-ATP is used to investigate ATP binding and hydrolysis in ABC transporters, where the photoactivated nitrene covalently binds to the protein, allowing for the study of the transporter's mechanism. fiu.edu

8-azidoadenosine (B559645) and its phosphorylated derivatives have been employed to study the allosteric regulation and substrate interaction of Ribonucleotide Reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. uky.edunih.gov It was found that 8-azidoadenosine diphosphate (B83284) can act as a substrate for RNR, while the triphosphate version functions as an allosteric effector, highlighting the compound's utility in dissecting the complex regulatory mechanisms of this enzyme. uky.edu Specific studies have used 8-azido-ATP to localize and characterize the nucleotide-binding sites on RNR from bacteriophage T4. nih.gov

In the case of Glutamine Synthetase (GS), an enzyme central to nitrogen metabolism, photoaffinity labeling with 8-azido-ATP has been mentioned as a method to probe its ATP-binding sites. uky.edu GS activity is regulated by adenylylation, a process involving the covalent attachment of an AMP moiety from ATP. youtube.comresearchgate.net The use of ATP analogs like 8-azido-ATP helps in understanding the structural basis of this regulatory mechanism.

The binding sites for nucleotides on elongation factor 2 (eEF-2), a key protein in the translation process, have been investigated using 8-azido derivatives of both ATP and GTP. ox.ac.uk These studies revealed that eEF-2 can interact with both guanylic and adenylic nucleotides, but at different sites. Photoincorporation of 8-azido-[γ-32P]GTP was prevented by GTP and GDP, while the labeling with 8-azido-[γ-32P]ATP was prevented by adenylic compounds as well as GTP and GDP. ox.ac.uk Tryptic digestion of the photolabeled eEF-2 identified distinct peptide fragments for the GTP and ATP analog binding, confirming separate interaction domains for the two types of nucleotides. ox.ac.uk

The active site of 2-5A synthetase, an enzyme involved in the antiviral response, has been probed using both 2-azido-ATP and 8-azido-ATP. researchgate.net These photosensitive analogs act as competitive inhibitors of the enzyme. researchgate.net Upon UV irradiation, they covalently label the enzyme, leading to its inactivation. researchgate.net Analysis of the photolabeling data suggested the existence of both high-affinity and low-affinity binding sites, which may correspond to the acceptor and the 2'-adenylation sites of the enzyme, respectively. researchgate.net

Analysis of Ligand-Induced Conformational Changes in Proteins

The binding of a ligand to a protein often induces conformational changes that are critical for its function. acs.orgportlandpress.com Photoaffinity labels like 8-azido-ATP can be used to "trap" and analyze these different conformational states. By initiating the covalent cross-linking under specific conditions (e.g., in the presence or absence of other effector molecules), researchers can label the protein in a particular conformation.

Competitive Binding Assays with Natural Nucleotides

A critical aspect of characterizing a photoaffinity label is to demonstrate that it binds to the same site as the natural ligand. This is typically achieved through competitive binding assays, where the ability of the natural nucleotide to prevent the binding or photoincorporation of the azido (B1232118) analog is measured. The results of these assays provide quantitative data, such as the Michaelis constant (Kₘ), dissociation constant (Kₐ), or inhibition constant (Kᵢ), which validate the specificity of the probe.

Research Findings:

Terminal Deoxynucleotidyl Transferase (TdT): 8-azido-dATP was found to be an effective substrate for TdT, with a Kₘ value of 53 µM. nih.gov The apparent dissociation constant (Kₐ) for the enzyme-inhibitor complex was determined to be approximately 38 µM. nih.gov Crucially, the natural substrate dATP provided significant protection against photoinactivation by 8-azido-dATP, confirming they compete for the same active site. nih.gov All four natural deoxynucleoside triphosphates (dNTPs) were able to reduce the photoincorporation of the azido analog. nih.gov

DNA Polymerase I (Klenow Fragment): The half-maximal inhibitory concentration (IC₅₀) for the photoincorporation of 8-azido-dATP into the Klenow fragment was reported as 35 µM. acs.org This value is significantly higher than the Kₘ for dATP binding in the presence of a DNA template, highlighting the influence of the template-primer complex on nucleotide affinity. acs.org

2-5A Synthetase: The ribonucleoside triphosphate analog, 8-azido-ATP (8-N₃ATP), acts as a competitive inhibitor against the natural substrate ATP for this enzyme. nih.gov Competition experiments for the photoinsertion of 8-N₃ATP established a hierarchy of binding affinity for various nucleotides: ATP > 2'dATP = 3'dATP > CTP > ITP > AMP > NAD⁺ > UTP > UMP > CMP. nih.gov

Mitochondrial F₁-ATPase: In contrast to its 2-azido counterpart, 8-azido-ATP and 8-azido-ADP exhibit very little high-affinity binding to the catalytic site of mitochondrial F₁-ATPase, indicating a strong structural preference for the position of the azido group by this enzyme. nih.gov

Poly(A) Polymerase (PAP): The specificity of UV cross-linking of 8-azido-ATP to yeast poly(A) polymerase was confirmed by competition experiments where natural nucleotides like ATP, GTP, CTP, and UTP were shown to compete with the azido analog for binding. researchgate.net

The following tables summarize the key quantitative findings from competitive binding assays involving 8-azido-nucleotide analogs and their respective enzymes.

Table 1: Kinetic and Binding Constants for 8-Azido-Nucleotide Analogs

| Enzyme | Azido Analog | Parameter | Value | Reference |

|---|---|---|---|---|

| Terminal Deoxynucleotidyl Transferase | 8-azido-dATP | Kₘ | 53 µM | nih.gov |

| Terminal Deoxynucleotidyl Transferase | 8-azido-dATP | Kₐ (apparent) | ~38 µM | nih.gov |

| DNA Polymerase I (Klenow Fragment) | 8-azido-dATP | IC₅₀ | 35 µM | acs.org |

| Kir6.2ΔC26 K⁺ Channel | 8-azido-ATP | Kᵢ | 2.8 mM | medchemexpress.com |

| (Natural Ligand for comparison) | ATP | Kᵢ | 172 µM | medchemexpress.com |

Table 2: Competitive Inhibition of 8-Azido-ATP Photoinsertion into 2-5A Synthetase

| Competing Nucleotide | Relative Binding Affinity | Reference |

|---|---|---|

| ATP | Highest | nih.gov |

| 2'dATP / 3'dATP | High | nih.gov |

| CTP | Moderate | nih.gov |

| ITP | Moderate | nih.gov |

| AMP | Lower | nih.gov |

| NAD⁺ | Lower | nih.gov |

| UTP | Lower | nih.gov |

| UMP / CMP | Lowest | nih.gov |

Advanced Methodological Developments and Integration

Integration with Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govmdpi.com The azide (B81097) group of 8-azido-2'-deoxyadenosine is a key player in this field, particularly in "click" chemistry reactions, which are known for their high efficiency, selectivity, and biocompatibility. nih.govnih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne. nih.govmdpi.com While 8-azidoadenosine (B559645) itself has shown some reactivity challenges in CuAAC, its derivatives, including this compound, have been successfully employed in various applications. nih.gov The reaction is widely used for bioconjugation, enabling the attachment of a wide array of molecules, such as fluorophores or affinity tags, to oligonucleotides containing the azido-modified nucleoside. mdpi.comnih.gov

For instance, CuAAC has been used to synthesize novel nucleoside analogs and bioconjugates for pharmacological and imaging purposes. mdpi.comresearchgate.net The reaction typically proceeds under mild conditions, often in aqueous environments, making it suitable for modifying sensitive biological molecules. mdpi.comnih.gov The development of various copper-chelating ligands has been instrumental in improving reaction kinetics and reducing potential copper-induced toxicity in biological systems. mdpi.comnih.gov

Table 1: Examples of CuAAC Reactions with Adenosine (B11128) Analogs

| Azide Component | Alkyne Component | Catalyst System | Application | Reference |

|---|---|---|---|---|

| 8-bromo-2′-deoxyadenosine derivative (converted to azide post-synthesis) | Alkyne-modified fluorophore | CuI | Fluorescent labeling of DNA | researchgate.net |

| 5′-azido-2′deoxyadenosine (B7792050) | 3-O-propargyl-13α-estrone | CuI | Synthesis of antiproliferative bioconjugates | mdpi.com |

This table provides illustrative examples of CuAAC applications involving adenosine analogs, showcasing the versatility of the click chemistry approach.

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. mdpi.comrsc.org This reaction utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst. nih.govfiu.edu

This compound and related 8-azidopurine nucleosides react efficiently with various cyclooctynes at ambient temperatures in aqueous solutions. nih.gov These reactions have been successfully applied to fluorescently label and image biomolecules in living cancer cells. mdpi.comnih.gov A significant advantage of this method is that the resulting triazole products can themselves be fluorescent, creating a "light-up" probe upon reaction. nih.gov This allows for direct imaging without the need to attach a separate fluorophore. nih.gov For example, the reaction of this compound with a cyclooctyne (B158145) was shown to yield the corresponding triazole product with high efficiency (97%). nih.govfiu.edu

Table 2: SPAAC Reaction of this compound

| Reactant 1 | Reactant 2 | Conditions | Product Yield | Application | Reference |

|---|---|---|---|---|---|

| 8-azido-2′-deoxyadenosine | Fused cyclopropyl (B3062369) cyclooctyne | Aqueous acetonitrile, 3 h | 97% | Fluorescent labeling | nih.govfiu.edu |

This table summarizes a key example of a SPAAC reaction, highlighting its utility in bioimaging.

Design of Novel Photoreactive and Fluorescent Adenosine Probes

The this compound scaffold is a valuable starting point for creating sophisticated molecular probes. These probes can be designed to be photoreactive, allowing for covalent cross-linking to interacting molecules, or fluorescent, enabling visualization and detection. nih.govnih.gov

The azide at the 8-position acts as a versatile chemical handle. Through click chemistry or other conjugation methods, a wide variety of functional groups can be attached via tethers of varying lengths and compositions. mdpi.comoup.com This strategy allows for the creation of probes tailored for specific applications. For example, a photocrosslinking group, such as an aryl azide, can be attached to the 8-position of the purine (B94841) ring via a flexible thioether linker. oup.com This creates a probe that can be incorporated into nucleic acids to map RNA-protein interactions upon photoactivation.

Similarly, this position can be used to conjugate molecules like chromophores, fluorophores, and intercalators. unife.it The design of these conjugates, including the length and chemical nature of the linker, is critical for optimizing the probe's function, such as ensuring proper positioning within a DNA duplex or a protein's binding pocket. unife.itnih.gov

Environmentally sensitive (solvatochromic) fluorescent probes are particularly useful as their light-emitting properties change in response to their local environment, such as polarity or binding to a target molecule. rsc.orgnih.gov The development of such probes based on the adenosine framework has been an active area of research.

While this compound itself is not inherently fluorescent, the triazole ring formed during a click reaction can confer fluorescent properties to the resulting conjugate. nih.gov Furthermore, researchers have synthesized various C8-substituted 2'-deoxyadenosine (B1664071) derivatives that exhibit strong, environmentally sensitive fluorescence. nih.gov For example, attaching naphthylethynyl groups with cyano- or N,N-dimethylamino-substituents to the C8-position of 2'-deoxyadenosine results in probes with high quantum yields and remarkable solvatochromicity. nih.gov A closely related analog, an 8-aza-7-deaza-2′-deoxyadenosine derivative, was also developed to have dual fluorescence characteristics sensitive to its environment, making it highly selective for detecting thymine (B56734) in a target DNA or RNA sequence. rsc.orgrsc.org

Applications in RNA Research and siRNA Technologies

This compound and its analogs are valuable tools for elucidating the complex world of RNA biology. The triphosphate form, 8-azido-dATP, can be used as a photoaffinity analog to probe the nucleotide-binding sites of enzymes like terminal deoxynucleotidyl transferase. nih.gov More broadly, 8-azido-ATP has been used to study RNA polymerase and can be incorporated into nascent RNA transcripts, enabling photocrosslinking studies to identify RNA-protein interactions. oup.comnih.gov The metabolic incorporation of azidoadenosine analogues into cellular RNA provides a powerful method for labeling and tracking RNA within living cells. escholarship.org

In the field of RNA interference (RNAi), chemical modifications are crucial for improving the therapeutic potential of small interfering RNAs (siRNAs). nih.gov Incorporating 2'-azido-modified nucleosides, such as 2'-azido-2'-deoxyadenosine (B1229883), into siRNA strands has shown significant promise. nih.govacs.org This modification is well-tolerated within the siRNA duplex, even in the critical guide strand, and can enhance nuclease resistance while maintaining gene-silencing activity. acs.org A major advantage of this approach is the chemical reactivity of the azido (B1232118) group, which allows for the efficient fluorescent labeling of the siRNA via click chemistry. acs.orgresearchgate.net This enables researchers to track the delivery and localization of siRNAs in cells, a critical aspect of developing RNA-based therapeutics. nih.govacs.org

Site-Specific 2'-Azido Modification in RNA Oligonucleotides

The precise placement of chemical modifications within RNA oligonucleotides is crucial for a wide range of applications, from diagnostics to therapeutics. The 2'-azido group, a small and bioorthogonal moiety, has been a subject of interest for site-specific incorporation into RNA.

Several strategies have been developed to achieve this. One prominent method involves solid-phase chemical synthesis. nih.gov Initially, it was believed that the azide functionality was incompatible with standard phosphoramidite (B1245037) chemistry due to the Staudinger reaction between the P(III) species and the azide. rsc.org To circumvent this, an alternative approach using phosphotriester chemistry for the single incorporation of the 2'-azido-modified nucleoside was developed. nih.govacs.org In this method, strand assembly proceeds via standard 2'-O-TOM-protected nucleoside phosphoramidites until the desired modification site. nih.govacs.org The synthesis is then paused, and the 2'-azido-modified nucleoside, activated as a phosphodiester derivative, is coupled manually. nih.gov Following this single phosphotriester coupling step, the automated phosphoramidite synthesis is resumed to complete the oligonucleotide chain. nih.govacs.org This hybrid approach has been successfully used to incorporate 2'-azido-2'-deoxyadenosine, as well as other 2'-azido-modified nucleosides like 2'-azido-2'-deoxyuridine (B559683), 2'-azido cytidine, and 2'-azido guanosine (B1672433), into RNA sequences. nih.govacs.org

More recent studies have demonstrated that under specific conditions, the direct use of phosphoramidite chemistry in the presence of azido groups is feasible, challenging earlier assumptions. acs.org Another innovative method is a post-synthetic diazotransfer reaction, which converts a readily accessible 2'-amino-modified RNA into a 2'-azido-modified RNA using reagents like fluorosulfuryl azide (FSO₂N₃). rsc.orgrsc.org This approach is robust and compatible with various RNA lengths and structures. rsc.org

Enzymatic methods also offer a viable route for modification. nih.gov For instance, poly(A) polymerase can incorporate an azido-derivatized nucleotide at the 3'-end of an RNA molecule. nih.gov Furthermore, researchers have identified ligases that can tolerate a 2'-azido group at the ligation junction, enabling the site-specific internal labeling of RNA molecules constructed from shorter, modified fragments. nih.gov

Influence of Azido Modifications on RNA Duplex Stability

The introduction of a modification into an RNA strand can affect its structural integrity and hybridization properties. The impact of the 2'-azido group on the thermal stability of RNA duplexes has been investigated using temperature-dependent UV spectroscopy to measure the melting temperature (Tₘ), the point at which half of the duplex molecules dissociate.

Studies have shown that a 2'-azido modification generally causes a slight decrease in the thermal stability of an RNA duplex. For example, a self-complementary RNA duplex (5'-GGCUAGCC-3') had a Tₘ of 62.2 °C. nih.gov When a 2'-azido guanosine was introduced (5'-GGCUAGN3CC-3'), the Tₘ dropped to 59.3 °C, which corresponds to a destabilization of about -1.4 °C per modification within the duplex. nih.gov Similarly, an unmodified RNA hairpin (5′-GAAGGGCAACCUUCG) melted at 72.5 °C, while its counterparts containing a single 2'-azido-2'-deoxyadenosine or 2'-azido-2'-deoxyuridine melted at 71.6 °C and 71.7 °C, respectively, indicating only a minor destabilizing effect. nih.gov This slight destabilization is attributed to the presence of the 2'-azido group, though it is noted that this modification still favors the C3′-endo ribose pucker characteristic of A-form RNA helices. nih.govrsc.org

| RNA Sequence | Modification | Tₘ (°C) | ΔTₘ per modification (°C) | Reference |

|---|---|---|---|---|

| 5′-GAAGGGCAACCUUCG (hairpin) | Unmodified | 72.5 ± 0.5 | - | nih.gov |

| 5′-GAAGGGCAACCUUCG (hairpin) | A = 2′-azido-2′-deoxyadenosine | 71.6 ± 0.5 | -0.9 | nih.gov |

| 5′-GAAGGGCAACCUUCG (hairpin) | U = 2′-azido-2′-deoxyuridine | 71.7 ± 0.5 | -0.8 | nih.gov |

| 5'-GGCUAGCC-3' (self-complementary) | Unmodified | 62.2 ± 0.5 | - | nih.gov |

| 5'-GGCUAGN3CC-3' (self-complementary) | GN3 = 2'-azido guanosine | 59.3 ± 0.5 | -1.45 | nih.gov |

Utility in Gene Silencing Mechanisms (e.g., siRNA Performance)

Small interfering RNAs (siRNAs) are powerful tools for post-transcriptional gene silencing, a process known as RNA interference (RNAi). nih.gov Chemical modifications are often introduced into siRNAs to enhance their properties, such as nuclease resistance and therapeutic potential. nih.gov The 2'-azido modification has been evaluated for its compatibility and performance in siRNA applications.

Research has demonstrated that 2'-azido modifications are remarkably well-tolerated in siRNA duplexes, causing significant gene silencing. nih.govacs.orgnih.gov This is a crucial finding, as many chemical modifications are only tolerated in the passenger (sense) strand of the siRNA, while the guide (antisense) strand, which is loaded into the RNA-induced silencing complex (RISC), is highly sensitive to alterations. nih.govacs.org The 2'-azido group, however, is well-accepted in the guide strand, even at positions within the critical "seed region" or directly at the cleavage site. nih.govrsc.orgnih.gov

In one study, siRNAs targeting the brain acid soluble protein 1 (BASP1) gene in chicken cells were tested. nih.gov Unmodified siRNAs were compared to siRNAs containing 2'-azido-2'-deoxyadenosine and 2'-azido-2'-deoxyuridine at various positions in both the sense and antisense strands. The results showed that the azido-modified siRNAs maintained potent silencing activity, comparable to the unmodified versions. nih.gov Even siRNAs with two azido modifications in the guide strand, one in the seed region and one near the cleavage site, remained highly effective. nih.gov The performance of 2'-azido modified siRNAs was also found to be comparable to siRNAs containing commonly used 2'-fluoro or 2'-O-methyl modifications. acs.orgnih.gov

| siRNA Duplex | Modification Position(s) (as = antisense, s = sense) | Remaining BASP1 Expression (%) | Reference |

|---|---|---|---|

| Unmodified | None | ~5% | nih.gov |

| SIR Az-U9as | Uridine at position 9 (antisense) | ~5% | nih.gov |

| SIR Az-A13as | Adenosine at position 13 (antisense) | ~5% | nih.gov |

| SIR Az-U9,A13as | Uridine at 9, Adenosine at 13 (antisense) | ~5% | nih.gov |

| SIR Az-U5,U9as | Uridine at 5 and 9 (antisense) | ~10% | nih.gov |

| SIR Az-G14as | Guanosine at position 14 (antisense) | ~10% | acs.org |

The ability of the 2'-azido group to be incorporated site-specifically without significantly compromising duplex stability or silencing efficacy, combined with its bioorthogonal reactivity for "click" chemistry, makes it a valuable tool for developing advanced siRNA therapeutics and diagnostic agents. acs.orgresearchgate.net

Perspectives and Future Directions in 8 Azido 2 Deoxyadenosine Research

Challenges and Limitations in Current Applications

Despite its utility as a photo-crosslinking agent, 8-Azido-2'-deoxyadenosine presents several challenges that limit its broader application, primarily concerning its chemical stability. A significant issue is its instability in ammoniacal solutions, which are commonly used during the deprotection step in standard automated oligonucleotide synthesis.

Research has shown that this compound is susceptible to decomposition in concentrated ammonia (B1221849). researchgate.netresearchgate.net This reaction leads to the conversion of the 8-azido group into an 8-amino group, forming 8-amino-2'-deoxyadenosine (B77079) as a side product. researchgate.netnih.govtandfonline.com The rate of this decomposition is temperature-dependent; for instance, overnight treatment at 60°C can lead to complete conversion to the 8-amino derivative. researchgate.net Even at room temperature, significant degradation (around 40% after 20 hours) has been observed. researchgate.net

This instability precludes the use of standard phosphoramidites that require harsh deprotection conditions, such as hot ammonia. researchgate.net Consequently, researchers must employ alternative protecting groups for the natural bases that can be removed under milder, room-temperature ammonia conditions. researchgate.netresearchgate.netnih.gov However, this approach can still result in variable amounts (20-30%) of the undesired 8-amino-containing oligonucleotide. researchgate.net The purification of the desired oligonucleotide containing this compound can also be challenging, especially for longer sequences where the difference in retention time between the azido- and amino-containing oligonucleotides is minimal. researchgate.net These stability and synthesis issues represent a key hurdle that must be addressed to improve the reliability and accessibility of this important chemical probe.

Potential for Exploring Novel Biomolecular Interactions

The azido (B1232118) group is a versatile functional group in chemical biology, serving not only as a photoreactive crosslinker but also as a handle for bioorthogonal chemistry. nih.gov As a purine (B94841) nucleoside analog, this compound holds significant potential for identifying and characterizing novel interactions between DNA and its associated proteins, which is crucial for understanding fundamental biological processes. medchemexpress.comacademie-sciences.fr

The primary application of 8-azido-substituted nucleosides is in photocrosslinking studies to elucidate the structure and function of protein-nucleic acid complexes. researchgate.nettandfonline.com By incorporating this compound into a specific DNA sequence, researchers can trigger covalent bond formation with a nearby binding protein upon UV irradiation. This allows for the "trapping" of transient or weak interactions that might otherwise be difficult to detect.

Future research can leverage this capability to:

Map Binding Sites: Precisely identify the amino acid residues at the interface of a DNA-protein complex.

Identify Unknown DNA-Binding Proteins: Use oligonucleotides containing this compound as bait to isolate and identify new proteins from cellular extracts that bind to specific DNA sequences.

Study Conformational Changes: Probe changes in DNA-protein interactions that occur in response to cellular signals or the presence of small molecule modulators.

The abiotic nature and unique reactivity of the azide (B81097) group make it an ideal reporter that does not interfere with native biological systems until activated. nih.gov This specificity is paramount for accurately studying biomolecular interactions within a cellular context.

Advancements in High-Throughput Screening and Target Identification

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast libraries of chemical compounds. nih.govyoutube.com This technology, which utilizes robotics, miniaturized assays (in 96-, 384-, or 1536-well plates), and sensitive detectors, can be powerfully combined with the unique properties of this compound for target identification and validation. nih.govalitheagenomics.comwashu.edu

Future applications could involve designing HTS assays to screen for small molecules that modulate the interaction between a specific protein and a DNA sequence containing this compound. For example, a screen could be developed to identify compounds that inhibit the binding of a transcription factor to its target DNA. In such an assay, the degree of photo-crosslinking would serve as the readout.

The integration of HTS with this compound-based probes could accelerate the discovery of:

Novel Drug Candidates: By screening for compounds that disrupt pathological DNA-protein interactions.

Enzymes and Cellular Factors: By identifying proteins that process or bind to DNA containing this modified nucleoside.

While HTS assays for adenosine-producing strains have been developed, adapting these principles for a modified nucleoside like this compound is a promising future direction. nih.gov The development of robust and reproducible assays adaptable to small volumes will be key to the success of such screening campaigns. nih.gov

Refinement of Probe Design for Enhanced Spatiotemporal Control

To maximize the utility of this compound, particularly for in vivo studies, the design of probes incorporating this nucleoside must be refined to offer greater control over where and when the crosslinking event occurs. This concept, known as spatiotemporal control, is critical for dissecting complex biological processes with precision.

Advancements in probe design are focused on several key areas:

Improving Stability: As discussed, the instability of the 8-azido group in standard oligonucleotide synthesis is a major limitation. researchgate.net Developing new protective group strategies or alternative chemical synthesis routes that enhance the stability of the final probe is a primary goal. This would allow for the synthesis of longer, more complex DNA probes with higher purity.

Bioorthogonal Ligation: The azide group is a key component in bioorthogonal "click chemistry" reactions, such as the Staudinger ligation or copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govjenabioscience.com Probes containing this compound could first be used to crosslink to their target protein. Subsequently, the unreacted azide can be used as a handle to attach reporter molecules like fluorophores or affinity tags. This two-step approach provides greater flexibility and control over detection and purification.

Alternative 8-Substituted Analogs: Research into other 8-substituted deoxyadenosine (B7792050) analogs, such as 8-bromo-2'-deoxyadenosine (B120125) or 8-methoxy-2'-deoxyadenosine, provides insights into how modifications at this position affect DNA structure and stability. nih.gov For example, 8-methoxy-2'-deoxyadenosine has been shown to be more resistant to acid-catalyzed depurination than 8-bromo-2'-deoxyadenosine, making it more suitable for automated DNA synthesis. nih.gov Lessons from these analogs could inform the design of more stable and effective 8-azido-based probes.

By refining probe design, researchers can develop more sophisticated tools to investigate the dynamics of DNA-protein interactions in their native cellular environment with unprecedented temporal and spatial resolution.

常见问题

Basic Research Questions

Q. What are the structural and chemical properties of 8-Azido-2'-deoxyadenosine, and how do they influence its reactivity in experimental settings?

- This compound (C₁₀H₁₂N₈O₃, MW 292.25) features an azido group (-N₃) at the 8-position of the adenine base and a deoxyribose sugar. This azide moiety enables click chemistry applications (e.g., cycloaddition with alkynes), while the deoxyribose backbone ensures compatibility with DNA synthesis machinery. The compound’s reactivity is sensitive to light and temperature, necessitating controlled storage conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Use nitrile gloves and a full chemical-resistant suit to prevent skin contact. Work in a fume hood with adequate ventilation to avoid inhalation. Store the compound in a desiccated, dark environment to prevent azide degradation. Contaminated materials must be disposed of as hazardous waste .

Q. How is this compound synthesized for oligonucleotide incorporation?

- Synthesis involves bromination of 2'-deoxyadenosine at the 8-position, followed by azide substitution using lithium azide in DMF at 70°C. The N6-position is protected with dimethylformamidine to prevent side reactions during solid-phase DNA synthesis. The resulting phosphoramidite derivative (e.g., compound 16 in ) is compatible with automated oligonucleotide synthesizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for converting this compound to 8-amino-2'-deoxyadenosine derivatives?

- Treatment with aqueous methylamine (40%) at room temperature achieves near-quantitative conversion to 8-amino-2'-deoxyadenosine. Alternative methods using hydrogen gas and palladium catalysts are less efficient due to side reactions. Reaction progress should be monitored via HPLC to ensure purity >95% .

Q. What experimental strategies mitigate contradictions in azide stability during oligonucleotide synthesis?

- Conflicting reports on azide stability under basic conditions (e.g., ammonia treatment) necessitate pH-controlled environments. For example, substituting aqueous ammonia with methylamine minimizes azide decomposition while maintaining oligonucleotide integrity. Pre-synthesis stability assays using TLC or mass spectrometry are recommended .

Q. How does this compound enhance triplex DNA stability in gene-silencing applications?

- The azido group stabilizes Hoogsteen base-pairing in triplex structures by participating in hydration spine interactions within the minor groove. This modification increases triplex melting temperatures (ΔTₘ +5–8°C) compared to unmodified adenosines, as confirmed by thermal denaturation assays .

Q. What methodological challenges arise when using this compound in click chemistry-based biomolecular tagging?

- Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., compound 5 in ) requires anhydrous acetonitrile/water (3:1) to maximize yield. Competing copper-catalyzed reactions must be avoided to prevent DNA backbone damage. Post-reaction purification via size-exclusion chromatography removes unreacted cyclooctynes .

Data Analysis and Interpretation

Q. How should researchers validate the incorporation efficiency of this compound in synthetic oligonucleotides?

- Use MALDI-TOF mass spectrometry to confirm molecular weight matches theoretical values (±1 Da). PAGE or capillary electrophoresis assesses purity, while enzymatic digestion (e.g., phosphodiesterase I) followed by HPLC quantifies azide retention at the 8-position .

Q. What statistical approaches address variability in triplex stabilization assays using this compound-modified oligonucleotides?

- Perform triplicate thermal denaturation experiments with ±0.5°C precision. Apply ANOVA to compare ΔTₘ values across modified vs. unmodified sequences. Use circular dichroism (CD) spectroscopy to corroborate structural consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。